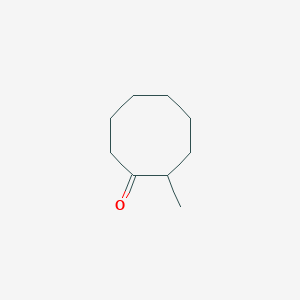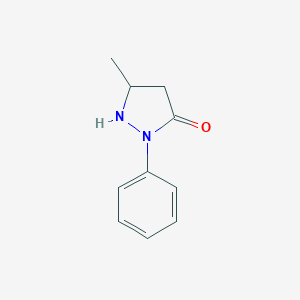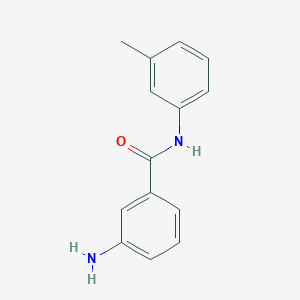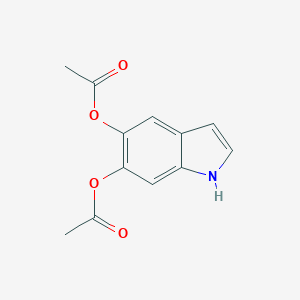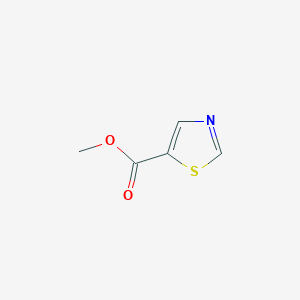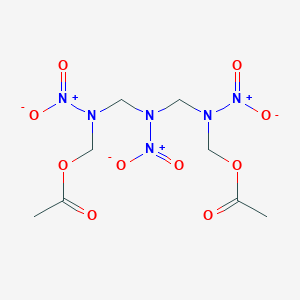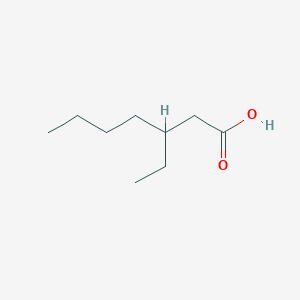
Hastelloy C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hastelloy C is a nickel-molybdenum-chromium alloy that is known for its excellent corrosion resistance properties. It is widely used in various industrial applications, including chemical processing, aerospace, and power generation.
Wirkmechanismus
The mechanism of action of Hastelloy C is primarily based on its chemical composition, which provides it with excellent corrosion resistance properties. The nickel and molybdenum content of the alloy forms a passive oxide layer on the surface, which protects it from further corrosion. Additionally, the chromium content of the alloy enhances its resistance to high-temperature oxidation and sulfidation.
Biochemische Und Physiologische Effekte
Hastelloy C is not typically used in biochemical or physiological applications, as it is primarily used in industrial settings. However, it is important to note that the alloy is biocompatible, meaning that it does not cause adverse reactions when in contact with living tissue.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using Hastelloy C in lab experiments is its excellent corrosion resistance properties. This makes it an ideal material for use in harsh environments, such as those found in chemical processing and aerospace applications. However, the alloy is relatively expensive and can be difficult to machine and process, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on Hastelloy C, including the development of new synthesis methods and the study of its properties under extreme conditions. Additionally, there is a growing interest in the use of Hastelloy C in additive manufacturing, which could lead to new applications and opportunities for the alloy. Finally, there is a need for continued research on the biocompatibility of Hastelloy C, particularly in the context of medical applications.
Synthesemethoden
Hastelloy C is typically synthesized using a combination of high-temperature melting and casting methods. The alloy is melted in a vacuum or inert gas environment to prevent contamination and oxidation. The molten alloy is then poured into a mold and allowed to cool and solidify. The resulting material is then processed further using various techniques, including rolling, forging, and machining, to achieve the desired shape and properties.
Wissenschaftliche Forschungsanwendungen
Hastelloy C has a wide range of scientific research applications, particularly in the field of materials science. It is often used as a test material for studying the effects of corrosion and other environmental factors on metal alloys. Additionally, it is used in various laboratory equipment, including reactors, heat exchangers, and pressure vessels.
Eigenschaften
CAS-Nummer |
11114-92-4 |
|---|---|
Produktname |
Hastelloy C |
Molekularformel |
CoCr |
Molekulargewicht |
110.929 g/mol |
IUPAC-Name |
chromium;cobalt |
InChI |
InChI=1S/Co.Cr |
InChI-Schlüssel |
WAIPAZQMEIHHTJ-UHFFFAOYSA-N |
SMILES |
[Cr].[Co] |
Kanonische SMILES |
[Cr].[Co] |
Andere CAS-Nummern |
12052-27-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




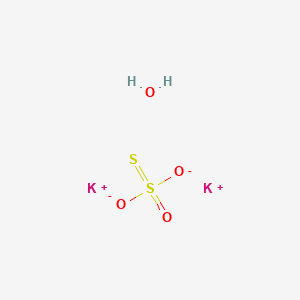
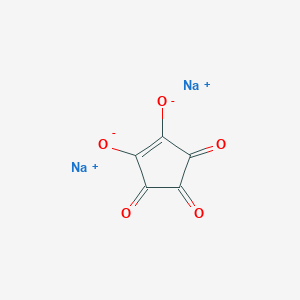

![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate](/img/structure/B75976.png)

